Cas no 685108-13-8 (6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo1,5-apyrimidin-7-ylamine)

6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo1,5-apyrimidin-7-ylamine 化学的及び物理的性質
名前と識別子
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- 6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo1,5-apyrimidin-7-ylamine
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- MDL: MFCD03617525
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo1,5-apyrimidin-7-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 165917-500mg |
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine |
685108-13-8 | 500mg |
$918.00 | 2023-09-07 | ||
TRC | T156875-50mg |
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine |
685108-13-8 | 50mg |
$ 380.00 | 2022-06-03 | ||
TRC | T156875-25mg |
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine |
685108-13-8 | 25mg |
$ 230.00 | 2022-06-03 | ||
A2B Chem LLC | AI74591-5mg |
6-(2-methylpropane-2-sulfonyl)-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
685108-13-8 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI74591-1g |
6-(2-methylpropane-2-sulfonyl)-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
685108-13-8 | >90% | 1g |
$1295.00 | 2024-04-19 | |
abcr | AB581042-1g |
6-(t-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine; . |
685108-13-8 | 1g |
€1312.80 | 2024-08-02 | ||
abcr | AB581042-500mg |
6-(t-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine; . |
685108-13-8 | 500mg |
€678.60 | 2024-08-02 | ||
Matrix Scientific | 165917-1g |
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine |
685108-13-8 | 1g |
$1836.00 | 2023-09-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00879506-1g |
6-(2-Methylpropane-2-sulfonyl)-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
685108-13-8 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Matrix Scientific | 165917-5g |
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine |
685108-13-8 | 5g |
$7343.00 | 2023-09-07 |
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo1,5-apyrimidin-7-ylamine 関連文献
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6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo1,5-apyrimidin-7-ylamineに関する追加情報
6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine: A Comprehensive Overview
The compound 6-(tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine, identified by the CAS number 685108-13-8, is a highly specialized organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their unique structural properties and diverse biological activities. The molecule's structure is characterized by a pyrazolo[1,5-a]pyrimidine core, substituted with a tert-butylsulfonyl group at position 6 and a pyridinyl group at position 3, along with an amine functional group at position 7.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. The tert-butylsulfonyl group is introduced via a sulfonation reaction, while the pyridinyl substituent is incorporated through a cross-coupling process. The final amine functionality is achieved through a reductive amination step, ensuring the molecule's stability and reactivity.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its pyrazolo[1,5-a]pyrimidine core is known to exhibit significant binding affinity towards various protein targets, making it a promising candidate for drug development. The tert-butylsulfonyl group enhances the molecule's lipophilicity, improving its bioavailability, while the pyridinyl substituent introduces electron-withdrawing effects that can modulate its pharmacokinetic properties.
In terms of biological activity, this compound has shown remarkable inhibitory effects against several enzymes and receptors associated with chronic diseases such as cancer and neurodegenerative disorders. For instance, it has demonstrated potent inhibitory activity against tyrosine kinases, which are key players in cell signaling pathways involved in cancer progression. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) suggests its potential in treating conditions like hypertension and inflammation.
The structural versatility of this compound also makes it an excellent lead for further chemical modifications. Researchers are actively exploring its derivatives to optimize pharmacokinetic profiles and enhance therapeutic efficacy. For example, substituting the tert-butylsulfonyl group with other sulfonyl moieties or modifying the pyridinyl ring can significantly alter the compound's solubility and permeability properties.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry and stereochemistry, which are crucial for understanding its interactions with biological targets.
In conclusion, the compound 6-(tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique structure and promising biological activities make it a valuable asset in contemporary medicinal chemistry research.
685108-13-8 (6-(tert-Butylsulfonyl)-3-(2-pyridinyl)pyrazolo1,5-apyrimidin-7-ylamine) 関連製品
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